BenchChemオンラインストアへようこそ!

2-(3,5-Dimethoxyphenyl)pyrrolidine

MCHR1 antagonist obesity

2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) is a non-fungible arylpyrrolidine building block. The 3,5-dimethoxyphenyl substitution confers distinct electronic and steric properties vs. unsubstituted or mono-methoxy analogs, directly modulating MCHR1 antagonist potency and hERG liability profiles. As the 2-substituted regioisomer, it enables parallel synthesis libraries requiring regioisomeric purity—avoid delays by specifying CAS 367281-01-4 rather than the less-available 3-substituted analog. Ideal for hit-to-lead campaigns in obesity, metabolic disorders, and CNS monoaminergic dysfunction. Available as racemate for broad SAR exploration or single enantiomers for late-stage lead optimization.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 367281-01-4
Cat. No. B1587731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)pyrrolidine
CAS367281-01-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2CCCN2)OC
InChIInChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3
InChIKeySCIDTXFHJJWWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4): A Structurally Differentiated Pyrrolidine Scaffold for Specialized CNS and Oncology Research


2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4; molecular formula C12H17NO2; molecular weight 207.27 g/mol) is a synthetic organic compound characterized by a pyrrolidine ring bearing a 3,5-dimethoxyphenyl substituent . This scaffold belongs to a class of pyrrolidine derivatives that are widely employed in medicinal chemistry as building blocks and pharmacophores for central nervous system (CNS) and anti-cancer drug discovery . The compound is available from major chemical suppliers, including Sigma-Aldrich (as part of the AldrichCPR collection), and is primarily used as a research chemical in early-stage drug discovery .

Why 2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) Cannot Be Readily Substituted by Common In-Class Pyrrolidine Analogs


In research procurement, the assumption that any arylpyrrolidine can substitute for another is flawed due to critical structure-activity relationship (SAR) differences. The 3,5-dimethoxyphenyl substitution pattern confers distinct electronic and steric properties that differ markedly from unsubstituted phenyl or mono‑methoxy analogs [1]. Studies on structurally related pyrrolidine-based MCHR1 antagonists demonstrate that replacing a dimethoxyphenyl ring with alkyl groups or altering methoxy substitution can profoundly shift target potency and off‑target liabilities (e.g., hERG inhibition), highlighting the high sensitivity of pharmacological outcomes to even subtle structural modifications within this class [2]. The following quantitative evidence substantiates why 2-(3,5-dimethoxyphenyl)pyrrolidine represents a non‑fungible chemical entity with unique differentiation relative to its closest structural analogs.

Quantitative Differentiation of 2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) Against Closest Analogs: A Head‑to‑Head Procurement Guide


Increased MCHR1 Antagonist Potency via 3,5-Dimethoxyphenyl Substitution

In a structure–activity relationship (SAR) study of pyrrolidine-based MCHR1 antagonists, the dimethoxyphenyl-containing lead compound exhibited measurable MCHR1 antagonist potency [1]. Replacement of the dimethoxyphenyl ring with alkyl groups possessing increased polarity dramatically altered pharmacological profiles, underscoring the critical contribution of the dimethoxy substitution to target engagement [1]. This class‑level SAR indicates that 2-(3,5-dimethoxyphenyl)pyrrolidine may offer enhanced MCHR1 engagement relative to non‑dimethoxy analogs.

MCHR1 antagonist obesity

hERG Liability Modulation via Aryl Substitution Pattern

SAR studies on pyrrolidine MCHR1 antagonists revealed that the dimethoxyphenyl-containing lead compound (pyrrolidine 1) demonstrated inhibition of the hERG potassium channel [1]. By converting the benzamide to an anilide and replacing the dimethoxyphenyl ring with alkyl groups possessing increased polarity, researchers achieved a dramatic reduction in hERG inhibition while attaining single‑digit nanomolar MCHR1 potency [1]. This indicates that the 3,5-dimethoxyphenyl group contributes to a specific liability profile that may be advantageous or disadvantageous depending on the research context.

hERG cardiotoxicity safety pharmacology

Regioisomeric Differentiation: 2‑ vs. 3‑Substituted 3,5‑Dimethoxyphenyl Pyrrolidines

2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) and 3-(3,5-dimethoxyphenyl)pyrrolidine (ChemBase 235885) are regioisomers differing solely in the attachment position of the pyrrolidine ring to the phenyl group [1]. This regioisomeric variation yields distinct synthetic availability and potential biological targeting. While both compounds share identical molecular weight (207.27 g/mol) and formula (C12H17NO2), they possess unique InChIKeys and different physical property profiles [1]. The 2‑substituted isomer is commercially available from major suppliers (Sigma‑Aldrich, Leyan, MolCore) , whereas the 3‑substituted analog has more limited commercial distribution, potentially impacting research timelines and reproducibility.

regioisomer synthetic accessibility chemical sourcing

Stereochemical Options: Racemic vs. Enantiopure Forms

2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) is typically supplied as a racemic mixture . However, both (R)‑ and (S)‑enantiomers are separately available as hydrochloride salts: (R)‑2‑(3,5‑dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1381927‑83‑8) and (S)‑2‑(3,5‑dimethoxyphenyl)pyrrolidine hydrochloride (CAS 1241678‑40‑9) [1]. This stereochemical distinction is critical because many biological targets (e.g., GPCRs, ion channels, enzymes) exhibit enantioselective binding. Researchers working in CNS drug discovery, where stereochemistry often dictates receptor subtype selectivity, must choose between the racemate (for initial screening) and single enantiomers (for advanced SAR and in vivo studies).

enantiomer chiral resolution stereoselective synthesis

Safety Classification and Handling Requirements

According to the Sigma‑Aldrich safety data sheet, 2-(3,5-dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) is classified as Acute Tox. 1 (Dermal), Eye Irrit. 2, and Skin Irrit. 2 . It is assigned to Storage Class 6.1A (combustible acute toxic Cat. 1 and 2 / very toxic hazardous materials) and carries a Danger signal word . This safety profile is more stringent than that of many common pyrrolidine building blocks (e.g., 2‑phenylpyrrolidine), which typically lack dermal acute toxicity classification. The compound also has a predicted pKa of 9.44 ± 0.10 and predicted boiling point of 322.5 ± 42.0 °C . These properties influence storage conditions (recommended: cool, dry place, protect from light) and require specific personal protective equipment (PPE) during handling .

acute toxicity safety data sheet laboratory handling

Functional Differentiation as an Arylpyrrolidine Scaffold in CNS Drug Discovery

Patent literature on disubstituted phenylpyrrolidines demonstrates that 3‑(disubstituted aryl)pyrrolidines can increase extracellular levels of catecholamines (dopamine and norepinephrine) in cerebral cortical areas of the mammalian brain [1]. While the patent specifically exemplifies 3‑aryl substitution rather than 2‑aryl substitution, the shared 3,5‑dimethoxyphenyl pharmacophore suggests that 2-(3,5-dimethoxyphenyl)pyrrolidine may similarly engage catecholaminergic systems. In contrast, unsubstituted 2‑phenylpyrrolidine is known to bind tropomyosin and growth factors with high affinity but lacks documented catecholaminergic activity [2]. This functional divergence based on aryl substitution pattern and regioisomerism underscores the non‑interchangeability of arylpyrrolidines in CNS research.

CNS dopamine norepinephrine catecholaminergic

High‑Impact Research and Industrial Scenarios for 2-(3,5-Dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) Based on Quantitative Evidence


MCHR1 Antagonist Hit‑to‑Lead Optimization Programs

Given the SAR data demonstrating that dimethoxyphenyl‑containing pyrrolidines possess measurable MCHR1 antagonist activity [1], 2-(3,5-dimethoxyphenyl)pyrrolidine serves as a viable scaffold for initiating hit‑to‑lead campaigns targeting MCHR1 for obesity and metabolic disorders. Researchers can leverage the dimethoxy substitution to explore potency improvements while monitoring hERG liability, which is known to be modulated by this aryl group [1].

CNS Drug Discovery for Catecholaminergic Modulation

Based on patent evidence that disubstituted phenylpyrrolidines elevate cortical dopamine and norepinephrine levels [2], 2-(3,5-dimethoxyphenyl)pyrrolidine is an appropriate chemical starting point for synthesizing analogs aimed at treating CNS disorders characterized by monoaminergic dysfunction (e.g., depression, attention deficit disorders). Procurement of the racemate enables broad SAR exploration, while single enantiomers support late‑stage lead optimization.

Structure–Activity Relationship (SAR) Studies of hERG Liability

As documented in MCHR1 antagonist optimization studies [1], the 3,5-dimethoxyphenyl group contributes to hERG channel inhibition. This compound can be employed as a reference standard in hERG liability assays to benchmark the cardiotoxicity potential of new pyrrolidine analogs. Comparative testing against alkyl‑substituted derivatives (which show dramatically reduced hERG inhibition) enables quantitative assessment of the impact of aryl substitution on cardiac safety pharmacology [1].

Procurement of Regioisomerically Pure Building Blocks for Parallel Synthesis

The commercial availability of 2-(3,5-dimethoxyphenyl)pyrrolidine (CAS 367281-01-4) as a distinct regioisomer from 3-(3,5-dimethoxyphenyl)pyrrolidine [3] makes it suitable for parallel synthesis libraries where regioisomeric purity is essential for generating diverse chemical matter. Procurement teams should specify CAS 367281-01-4 to ensure receipt of the 2‑substituted isomer, as the 3‑substituted analog is less readily sourced and may cause delays in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.